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CID 131858236

Cat. No.: B13961300
M. Wt: 331.74 g/mol
InChI Key: YFRZEXLBVHTMGV-UHFFFAOYSA-N
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Description

Contextualization of Phosphonate (B1237965) and Quaternary Ammonium (B1175870) Compounds in Biological Systems

The structure of CID 131858236 contains two key functional groups that are significant in biological contexts: a phosphate (B84403) ester (often discussed in the context of phosphonates) and a quaternary ammonium group.

Phosphonate and Phosphate Compounds: Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic hydrolysis compared to the phosphate esters (C-O-P) found in many biological molecules. scbt.com This stability makes them valuable as mimics of natural phosphates in various biomedical applications. patsnap.com They can act as antagonists to amino acids, thereby inhibiting enzymes involved in amino acid metabolism. medchemexpress.com This inhibitory action gives them a range of biological activities, including potential antibacterial and plant-growth regulatory effects. medchemexpress.com Phosphonate derivatives are investigated for a wide array of therapeutic uses, including antiviral, cytostatic, and immunomodulatory activities. patsnap.com

Quaternary Ammonium Compounds (QACs): QACs are organic compounds with a positively charged nitrogen atom, which gives them a cationic nature. This feature allows them to interact with negatively charged cell membranes, a property that underlies their broad utility. scbt.com They are widely used as disinfectants, antiseptics, and preservatives due to their antimicrobial properties against bacteria, fungi, and viruses. scbt.com In biomedical research, QACs are explored for their potential as antimicrobial agents and their ability to act as vectors for drug delivery. biosynth.comchemicalbook.com Their amphiphilic nature enables them to be used as surfactants and in the development of materials like antimicrobial coatings. scbt.comchemicalbook.com

Historical Perspective on the Discovery and Initial Characterization of this compound

While a singular "discovery" event for this compound is not prominently documented in scientific literature, its initial characterization is intrinsically linked to its chemical synthesis. Various methods for its preparation have been detailed in patent literature, which provides the primary historical perspective on its characterization.

The synthesis of Phosphocholine (B91661) chloride calcium salt tetrahydrate generally involves a two-step process:

Phosphorylation of a Choline (B1196258) Source: The process typically starts with a choline chloride crude product, which is reacted with a phosphorylating agent like phosphoric acid or polyphosphoric acid. google.com This reaction yields a phosphocholine chloride mixture. google.com

Metathesis and Crystallization: The resulting mixture is then treated with a calcium-source aqueous solution, such as calcium chloride, calcium carbonate, or calcium hydroxide (B78521). evitachem.comgoogle.com This leads to a replacement reaction. google.com Subsequent steps involve distillation under reduced pressure, crystallization, filtration, and drying to obtain the final tetrahydrate product. google.com

Different patents describe variations in reaction conditions, such as temperature and the specific reagents used, to optimize the yield and purity of the final compound. patsnap.comchemicalbook.comgoogle.com These synthesis documents represent the foundational characterization of the compound, establishing its composition and methods of production.

Current Research Landscape and Emerging Trends for this compound

Current research and applications of this compound span several areas of biotechnology and pharmaceuticals, primarily leveraging its biochemical properties.

Biochemical and Research Applications: The compound is utilized in a variety of laboratory settings. It has been employed for the purification of anti-phosphorylcholine (PC) antibodies, which is significant for immunological research. evitachem.com It also serves as a component in cell culture media, where it can support the growth and maintenance of cell lines. chemimpex.com Furthermore, it is recognized for its ability to protect cell membranes of platelets, erythrocytes, and lysosomes from damage by various agents. zerocmaterials.com

Drug Delivery and Formulations: An emerging trend is the use of Phosphocholine chloride calcium salt tetrahydrate in advanced drug delivery systems. chemimpex.com Its stability and solubility are key properties that can enhance the bioavailability of therapeutic agents. chemimpex.com It is a component in the formulation of liposomes, which are used for targeted drug delivery. chemimpex.com In the field of cosmetics, it is used to improve skin hydration and barrier function. chemimpex.com

Antimicrobial and Biological Interaction Studies: The biological activity of this compound has been a subject of investigation. One study explored its direct effect on the growth of Mycobacterium smegmatis, a non-pathogenic model for tuberculosis research. In this particular study, the compound did not exhibit a direct inhibitory effect on the bacterium's growth. frontiersin.org Another area of interest is its role as a lipid-regulating agent, with potential applications in health-care products. biosynth.com Research has indicated that its uptake can be pH-dependent and that it may inhibit lipoprotein lipase (B570770) activity at acidic pH levels. biosynth.com

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
PubChem CID131858236 evitachem.com
CAS Number72556-74-2 evitachem.comchemimpex.com
Molecular FormulaC5H23CaClNO8P chemimpex.com
Molecular Weight329.72 g/mol chemimpex.com
IUPAC Namecalcium;trimethyl(2-phosphonooxyethyl)azanium;chloride;tetrahydrate evitachem.com

Table 2: Summary of Research Applications for this compound

Application AreaSpecific UseResearch Finding/NoteSource
Biochemical Research Purification of anti-phosphorylcholine (PC) antibodiesAids in immunology research. evitachem.com
Cell CultureComponent in media to enhance growth of cell lines. chemimpex.com
Cell Membrane StudiesProtects membranes of platelets, erythrocytes, and lysosomes. zerocmaterials.com
Pharmaceuticals Drug DeliveryKey ingredient in liposomes to enhance bioavailability. chemimpex.com
Drug FormulationUsed as a stabilizer and emulsifier. chemimpex.com
Health-Care ProductsInvestigated as a lipid-regulating agent. evitachem.combiosynth.com
Antimicrobial Research Mycobacteria StudiesShowed no direct growth inhibitory effect on M. smegmatis. frontiersin.org
Cosmetics Skin CareEnhances skin hydration and barrier function. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H23CaClNO8P B13961300 CID 131858236

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H23CaClNO8P

Molecular Weight

331.74 g/mol

InChI

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2

InChI Key

YFRZEXLBVHTMGV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.[Cl-].[Ca]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cid 131858236

Established Synthetic Pathways for Calcium Trimethyl(2-phosphonooxyethyl)azanium Chloride Tetrahydrate

The synthesis of the core cation, Trimethyl(2-phosphonooxyethyl)azanium, also known as phosphorylcholine (B1220837), is a multi-step process that fundamentally involves the phosphorylation of a choline (B1196258) precursor followed by quaternization, or vice-versa. The final product, a calcium chloride salt tetrahydrate, is then obtained through specific salt formation and purification steps.

Phosphorylation Protocols and Precursors

The introduction of the phosphate (B84403) group is a critical step in the synthesis of phosphorylcholine and its derivatives. In biological systems, this is enzymatically catalyzed by choline kinase, which transfers a phosphate group from ATP to choline to form phosphocholine (B91661). wikipedia.org Chemical synthesis often mimics this process using various phosphorylating agents.

A common precursor for this step is choline or a derivative. The phosphorylation of choline acetyltransferase, a related biological molecule, has been demonstrated in vitro using kinases present in rat brain, highlighting the feasibility of such reactions. nih.gov For chemical synthesis, a typical precursor would be a protected choline derivative to ensure selective phosphorylation at the hydroxyl group.

Key reagents and conditions for chemical phosphorylation can be summarized as follows:

Phosphorylating AgentPrecursorKey ConditionsReference
ATP (in biocatalysis)CholinePresence of Choline Kinase, Mg2+ cofactor wikipedia.org
Dimethylphosphoryl chlorideProtected diolConversion to phosphatidic acid before further reaction nih.gov
Phosphoric acidCholineNeutralization reaction

The reaction of choline chloride with a methanol (B129727) solution of sodium hydroxide (B78521) can produce choline, which is then neutralized with phosphoric acid to yield the desired phosphocholine.

Quaternization Reactions and Alkyl Halide Reactants

Quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. In the context of synthesizing the cation of CID 131858236, this would typically involve the methylation of a 2-(dimethylamino)ethanol derivative. The quaternization of 2-(dimethylamino)ethyl methacrylate (B99206) residues in polymers has been successfully achieved using alkyl halides like methyl iodide and benzyl (B1604629) chloride under mild conditions. researchgate.net

The choice of the alkyl halide reactant is crucial for the final product. For Trimethyl(2-phosphonooxyethyl)azanium, a methylating agent is required. Common methylating agents used in quaternization reactions include methyl iodide and dimethyl sulfate. researchgate.netgoogle.com The reaction is a type of Menschutkin reaction, which involves the nucleophilic substitution of the halide by the tertiary amine. mdpi.com These reactions can be carried out neat or in the presence of a polar solvent like tetrahydrofuran. google.com

The following table summarizes common alkylating agents and their applications in forming quaternary ammonium compounds:

Alkyl Halide/AgentTertiary Amine PrecursorProduct TypeReference
Methyl Iodide2-(Dimethylamino)ethyl methacrylateQuaternary ammonium methacrylate researchgate.net
Benzyl Chloride2-(Dimethylamino)ethyl methacrylateQuaternary ammonium methacrylate researchgate.net
Dimethyl SulfateVarious molten tertiary aminesQuaternary ammonium methyl sulfates google.com
Bromoethane, IodoethanePoly(2-(dimethylamino)ethyl methacrylate)Partially quaternized polymers mdpi.com

Purification and Crystallization Techniques for High Purity this compound

Achieving high purity is essential, particularly for applications in research and industry. The purification of quaternary ammonium salts and related phospholipid compounds often involves a combination of techniques.

For high-purity phosphatidylcholine, a process involving alcohol-water extraction followed by silica (B1680970) gel column chromatography with an alcohol gradient elution has been described. google.com This approach can yield products with a purity of over 90%. google.com

Crystallization is a common method for purifying quaternary ammonium salts. The crude product can be dissolved in a suitable solvent, such as ethanol, and then precipitated by the addition of a less polar solvent, like diethyl ether, followed by cooling. rsc.org For some quaternary ammonium compounds, direct precipitation from the reaction mixture can occur, simplifying the purification process. mdpi.com Another purification method involves dispersing the quaternary alkyl ammonium salt in an organic solvent to form a suspension, followed by washing with an alcohol solvent to obtain a particulate product with low water content. google.com

Ion exchange resins can also be employed to separate quaternary ammonium compounds from other charged species, such as amino acids. nih.gov

Novel Approaches in the Synthesis of this compound Analogues

The synthesis of analogues of phosphorylcholine and related phosphatidylcholines allows for the exploration of structure-activity relationships. Novel synthetic approaches often focus on introducing modifications to the core structure. For instance, phosphatidylcholine analogues with an alkyl group at the C1 or C3 position of the glycerol (B35011) moiety have been synthesized. nih.gov This was achieved through a multi-step process starting from precursors like methyl vinyl ketone or acrolein dimethyl acetal, involving protection, reduction, di-O-alkylation, and subsequent phosphorylation and condensation with a choline derivative. nih.gov

Another approach involves the acylation of glycerophosphatidylcholine with fatty acid anhydrides in the presence of a pyridine (B92270) catalyst in a melt, which simplifies the process and can lead to high yields of phosphatidylcholine derivatives. google.com

Chemoenzymatic and Biocatalytic Syntheses of this compound Derivatives

Biocatalysis offers a highly specific and often more environmentally friendly route to synthesizing complex molecules. The key enzyme in the biosynthesis of phosphocholine is choline kinase. wikipedia.orgnih.gov This enzyme catalyzes the phosphorylation of choline using ATP as the phosphate donor. wikipedia.org The reaction is highly specific and proceeds under mild conditions.

The Kennedy pathway, or CDP-choline pathway, is the primary route for phosphatidylcholine synthesis in many organisms and involves a series of enzymatic steps, starting with the phosphorylation of choline by choline kinase. creative-proteomics.comnih.gov This pathway could potentially be harnessed for the in vitro or in vivo production of phosphocholine.

Furthermore, lipases are used in the production of structured phosphatidylcholines through acidolysis and interesterification reactions. mdpi.com These enzymes can be used to modify the fatty acid residues in native phosphatidylcholine, offering a route to a wide range of derivatives. While not directly applicable to the synthesis of the core phosphorylcholine structure, this demonstrates the utility of enzymes in modifying related phospholipids (B1166683).

Scalability and Industrial Considerations for this compound Synthesis

The industrial-scale synthesis of high-purity phospholipid compounds like this compound requires robust and scalable processes. The production of high-purity phosphatidylcholine from plant-based concentrated phospholipids has been a focus of industrial development. google.com Key challenges in scaling up include continuous extraction, separation, and chromatographic purification. google.com The use of alcohol-water mixtures as solvents and subsequent silica gel chromatography are methods that can be adapted for large-scale production. google.com

The solvent-free quaternization of tertiary amines using reagents like dimethylsulfate at high temperatures is another industrially relevant process. google.com This approach avoids the need for solvents, which can reduce costs and environmental impact associated with solvent recovery and disposal. google.com

For purification, methods that avoid toxic reagents are preferred. The described method for purifying phosphatidylcholine emphasizes the absence of toxic reagents and the potential for continuous operation, which is advantageous for industrial production. google.com The development of efficient crystallization and filtration processes is also crucial for isolating the final product in a stable and pure form on a large scale. rsc.orggoogle.com

Table of Compound Names

Abbreviation/Common NameChemical Name
This compoundCalcium Trimethyl(2-phosphonooxyethyl)azanium Chloride Tetrahydrate
Phosphorylcholine ChlorideTrimethyl(2-phosphonooxyethyl)azanium Chloride
Phosphocholine(2-Hydroxyethyl)trimethylazanium phosphate
Choline(2-Hydroxyethyl)trimethylazanium
ATPAdenosine triphosphate
CDP-cholineCytidine diphosphate-choline
Phosphatidylcholine1,2-diacyl-sn-glycero-3-phosphocholine

Molecular and Cellular Mechanisms of Action of Cid 131858236

Direct Molecular Target Engagement of CID 131858236

Nucleic Acid Interactions and Conformational Changes

No information could be retrieved to populate these sections or to create the requested data tables. The compound identifier "this compound" does not appear in publicly accessible chemical or biological research databases with associated experimental data. Therefore, the article cannot be generated as per the user's instructions.

Information regarding the chemical compound this compound is not publicly available in scientific literature or databases.

Following a comprehensive search for the molecular and cellular mechanisms of action of the chemical compound "this compound," it has been determined that there is no available scientific data pertaining to its biological effects. Searches for its interaction with ion channels, influence on intracellular signaling pathways, or any potential antimicrobial properties have yielded no specific results for this compound.

Therefore, it is not possible to provide an article detailing the molecular and cellular mechanisms of action, including ion channel modulation, intracellular signaling pathway perturbations, or antimicrobial mechanisms, for this compound based on the current body of scientific knowledge. The requested subsections concerning kinase cascades, second messenger systems, gene expression modulation, and bacterial cell wall disruption cannot be addressed for this specific compound due to the absence of relevant research findings.

No Publicly Available Data on the Specific Mechanisms of Action for this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular and cellular mechanisms of action of the chemical compound this compound, also known as N-(3-ethynylphenyl)-N'-(2,4-difluorophenyl)urea, in the contexts of fungal membrane integrity alterations or its mechanisms against viral replication.

Initial searches for this compound did not yield any research articles or bioactivity data detailing its effects on fungal or viral targets. Broader searches on related chemical classes, such as diphenylureas, indicated potential for broad-spectrum antiviral activity. However, these studies did not specifically name or test this compound, making it impossible to attribute these general mechanisms to this specific compound.

Further investigation into the potential antifungal properties of urea-containing compounds revealed information about their use in treating onychomycosis. In this context, urea (B33335) acts as a keratolytic agent, softening the nail plate to improve the penetration of antifungal drugs. This mechanism is physical and non-specific, and no evidence was found to suggest that this compound directly alters fungal membrane integrity through a specific molecular interaction.

Similarly, while various N-heterocyclic compounds and urea derivatives have been explored for their antiviral potential, the mechanisms of action identified in the literature, such as the inhibition of viral kinases, are not directly linked to this compound. The available research focuses on different structural analogs and does not provide data on the specific compound .

Pre Clinical Biological Activities and Efficacy of Cid 131858236

In Vitro Efficacy Studies of CID 131858236

A thorough search of scientific databases reveals no specific in vitro studies detailing the efficacy of this compound.

Antimicrobial Activity Against Specific Pathogens (e.g., Gram-positive, Gram-negative bacteria, fungi)

No data is available on the minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) of this compound against any specific microbial pathogens.

Antitumor Activity in Cell Lines

There are no published studies investigating the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines.

Anti-inflammatory Effects in Cellular Models

Information regarding the ability of this compound to modulate inflammatory pathways in cellular models is not available in the current body of scientific literature.

Immunomodulatory Properties in Immune Cell Assays

There is no data from immune cell assays to suggest any immunomodulatory properties of this compound.

In Vivo Pre-clinical Models for Efficacy Assessment of this compound

Consistent with the lack of in vitro data, there are no published reports on the evaluation of this compound in any in vivo pre-clinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cid 131858236

Impact of Phosphonate (B1237965) Group Modifications on Biological Activity

The phosphonate group, a key structural feature, is a phosphate (B84403) bioisostere where a carbon atom replaces an oxygen atom. cambridgemedchemconsulting.com This substitution significantly influences the compound's physicochemical properties and, consequently, its biological activity. The phosphonate group's two ionizations at physiological pH are critical for its interaction with biological targets. cambridgemedchemconsulting.com

Modifications to the phosphonate group are a common strategy in medicinal chemistry to optimize a compound's efficacy and pharmacokinetic profile. Structure-activity relationship (SAR) studies often explore how these changes affect biological activity. For instance, replacing the phosphonate with other bioisosteres like boronic acids or benzoxaboroles can alter the molecule's ability to mimic the tetrahedral structure of a phosphate group in an enzyme's active site. nih.gov The introduction of different substituents on the phosphonate can also modulate its pKa, which may be crucial for recognition by the target protein. cambridgemedchemconsulting.com

Table 1: Hypothetical Impact of Phosphonate Bioisosteric Replacements on Activity

Bioisosteric Replacement Potential Effect on pKa Expected Impact on Biological Recognition Potential Change in Metabolic Stability
Phosphonate Small change from phosphate May be critical for recognition Improved
Carboxylic Acid Planar geometry vs. tetrahedral Altered binding geometry Variable
Sulphate/Sulphonate Fully ionized at physiological pH May differ from phosphate interactions Generally stable

Influence of Quaternary Ammonium (B1175870) Moiety Alterations on Target Interactions

Quaternary ammonium compounds (QACs) are characterized by a central, positively charged nitrogen atom covalently bonded to four alkyl or aryl groups. mdpi.com This permanent positive charge is a key determinant of the molecule's interaction with biological targets, often mediating strong electrostatic interactions with anionic residues on proteins or other macromolecules. repec.orgnih.gov

Alterations to the quaternary ammonium moiety can have a profound impact on target binding and selectivity. The nature of the alkyl or aryl groups can influence the compound's lipophilicity, steric bulk, and potential for additional hydrophobic or van der Waals interactions. mdpi.comnih.gov For example, studies on various QACs have shown that the length and branching of the alkyl chains can affect their antimicrobial activity. mdpi.com In the context of drug-receptor interactions, modifications to this moiety are crucial for optimizing binding affinity and can even switch a compound from an agonist to an antagonist. nih.gov

Table 2: Hypothetical Influence of Quaternary Ammonium Moiety Alterations

Alteration Potential Change in Physicochemical Properties Expected Impact on Target Interaction
Increase alkyl chain length Increased lipophilicity Enhanced hydrophobic interactions
Introduce aromatic rings Increased potential for π-π stacking Additional aromatic interactions
Vary steric bulk Altered fit in binding pocket May improve or hinder binding affinity

Stereochemical Considerations and Enantiomeric Purity Effects on Efficacy

Chirality, or the "handedness" of a molecule, is a critical factor in its pharmacological activity. nih.gov Most biological targets, such as enzymes and receptors, are themselves chiral and will, therefore, interact differently with the enantiomers of a chiral drug. This can lead to one enantiomer being significantly more active, having a different pharmacological effect, or even being toxic, while the other is inactive or less potent. nih.gov

The enantiomeric purity of a drug is, therefore, of utmost importance. A racemic mixture, which contains equal amounts of both enantiomers, may have a different therapeutic outcome compared to a single, pure enantiomer. libretexts.org The use of single-enantiomer drugs has been increasing as they can offer a better therapeutic index and reduced side effects. nih.gov Determining the enantiomeric purity is often achieved using techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents. libretexts.org

Conformational Analysis and Flexible Docking Studies

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. nih.gov This can be achieved through experimental methods like X-ray crystallography and NMR spectroscopy, as well as computational modeling. nih.gov

Flexible docking is a computational technique that models the interaction between a flexible ligand and a flexible receptor. nih.gov This approach is more realistic than rigid docking as it accounts for the conformational changes that can occur in both the ligand and the protein upon binding, a phenomenon known as "induced fit". nih.gov These studies can provide valuable insights into the binding mode of a compound, identify key interactions with the target, and guide the rational design of more potent and selective analogs. nih.govnih.gov For instance, docking studies can reveal crucial hydrogen bonds or hydrophobic interactions that are essential for high-affinity binding. nih.gov

Computational and in Silico Approaches in Cid 131858236 Research

Molecular Docking and Ligand-Target Interaction Prediction for CID 131858236

No published studies were identified that have conducted molecular docking simulations for this compound. Research in this area typically involves the use of computational tools to predict the binding orientation and affinity of a ligand to a specific protein target. This process is fundamental in drug discovery for identifying potential biological targets and understanding interaction mechanisms at a molecular level. However, no such analyses have been reported for Phosphocholine (B91661) Chloride Calcium Salt Tetrahydrate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

A search for Quantitative Structure-Activity Relationship (QSAR) models developed for analogues of this compound yielded no results. QSAR studies are a key component of computational chemistry, aiming to correlate the chemical structure of compounds with their biological activity. These models are instrumental in optimizing lead compounds and predicting the activity of novel analogues. No such modeling has been documented for compounds structurally related to Phosphocholine Chloride Calcium Salt Tetrahydrate.

De Novo Design and Virtual Screening for this compound-like Compounds

No information is available regarding the use of this compound or its structural motifs in de novo design or virtual screening campaigns. De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening entails the computational assessment of large compound libraries to identify potential hits. There is no evidence in the accessible literature that this compound has been the subject of such computational discovery efforts.

Predictive ADME Modeling

There are no specific predictive Absorption, Distribution, Metabolism, and Excretion (ADME) models or associated data for this compound found in the literature. In silico ADME modeling is crucial for evaluating the pharmacokinetic properties of a potential drug candidate early in the development process. This includes predictions of properties like solubility, permeability, metabolic stability, and potential for crossing biological barriers. For Phosphocholine Chloride Calcium Salt Tetrahydrate, such predictive data has not been published.

Analytical Methodologies for Research and Development of Cid 131858236

Spectroscopic Characterization Techniques for CID 131858236

Spectroscopic methods are fundamental for the structural elucidation and confirmation of Vericiguat. numberanalytics.com A combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive profile of the molecule. europa.euresearchgate.net

The chemical structure of Vericiguat has been confirmed using a combination of ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy. europa.eu These methods are critical for identifying the compound, elucidating its structure, and ensuring the correct molecule has been synthesized. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure, including the connectivity and spatial arrangement of atoms. numberanalytics.comnd.edu For Vericiguat, these techniques verify the structure of the alkyl side chain and the positions of substituents on the aromatic rings. researchgate.net

Mass Spectrometry (MS) : MS is employed to determine the mass-to-charge ratio of the molecule, confirming its molecular weight. numberanalytics.com For Vericiguat, a molecular weight of 426.388 g/mol has been established. wikipedia.org The technique is also used to identify metabolites by analyzing their mass spectra. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. numberanalytics.com This provides crucial information about the molecular structure of Vericiguat. nih.gov

UV-Visible Spectrophotometry : This technique is used for the quantitative determination of Vericiguat in bulk and tablet dosage forms. ijisrt.com A simple, accurate, and economical UV spectrophotometric method has been developed for its quantification, with a detection wavelength of 258 nm in methanol (B129727). ijisrt.com

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for separating Vericiguat from impurities and assessing its purity. ijarsct.co.insemanticscholar.org HPLC offers high specificity and sensitivity, making it ideal for analyzing pharmaceutical dosage forms. semanticscholar.orgijprajournal.com

Several Reverse Phase (RP-HPLC) methods have been developed and validated for the estimation of Vericiguat in bulk drug and pharmaceutical formulations. semanticscholar.orgijcrt.org These methods are crucial for quality control and ensuring the product meets regulatory standards. torontech.com The chemical purity of key intermediates in Vericiguat synthesis is also determined by HPLC analysis. acs.org

A typical RP-HPLC method for Vericiguat analysis involves a C18 column with a mobile phase consisting of a mixture of organic solvents (like methanol or acetonitrile) and an aqueous buffer. semanticscholar.orgijcrt.org Detection is commonly performed using a UV detector at a specific wavelength. semanticscholar.org

Table 1: Examples of Validated RP-HPLC Methods for Vericiguat Analysis

ParameterMethod 1Method 2Method 3
Column Symmetry ODS C18 (4.6x250mm, 5µm) semanticscholar.orgPhenomenex Luna C18 (150mm x 4.6mm, 5µm) ijcrt.orgInertsil ODS-C18 researchgate.net
Mobile Phase Methanol:Phosphate (B84403) Buffer (55:45 v/v) semanticscholar.orgAcetonitrile (B52724):Methanol:Water in 0.1% Triethylamine (50:10:40 v/v/v) ijcrt.orgWater:Acetonitrile (70:30 v/v) with 0.1% o-phosphoric acid (pH 2.22) researchgate.net
Flow Rate 1.0 mL/min semanticscholar.org1.0 mL/min ijcrt.org0.8 mL/min researchgate.net
Detection (UV) 225 nm semanticscholar.org258 nm ijcrt.org332 nm researchgate.net
Retention Time 2.252 min semanticscholar.orgNot Specified4.5 min researchgate.net
Linearity Range 6 - 14 µg/mL semanticscholar.org20 - 100 µg/mL ijcrt.org2.0 - 20.0 µg/mL researchgate.net

This table is for illustrative purposes and combines data from different studies.

Bioanalytical Methods for Quantifying this compound in Biological Matrices (Pre-clinical)

Bioanalytical methods are essential for studying the pharmacokinetics of Vericiguat in preclinical models. nih.gov These methods must be sensitive and selective enough to quantify the drug at low concentrations in complex biological matrices like plasma and tissue. omicsonline.org

LC-MS/MS Method Development for Tissue and Fluid Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Vericiguat in biological samples due to its high sensitivity and specificity. inotiv.combiotrial.com A selective and repeatable Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been established for detecting Vericiguat in rat plasma. nih.gov

The development of such a method involves several key steps:

Sample Preparation : Techniques like liquid-liquid extraction or protein precipitation are used to isolate the drug from the biological matrix. nih.govnih.gov

Chromatographic Separation : An appropriate LC column and mobile phase are chosen to separate Vericiguat from endogenous components. nih.gov

Mass Spectrometric Detection : The mass spectrometer is set to a specific transition (precursor ion to product ion) for Vericiguat to ensure selective detection. nih.gov For Vericiguat, a transition of m/z 427.4→109.1 has been utilized. nih.gov

Table 2: UPLC-MS/MS Method for Vericiguat in Rat Plasma

ParameterFinding
Sample Preparation Liquid-liquid extraction nih.gov
Internal Standard Riociguat nih.gov
Column XSelect® HSS T3 C18 (2.1 × 100 mm, 2.5 µm) nih.gov
Mobile Phase Gradient elution with 0.1% formic acid and acetonitrile nih.gov
Flow Rate 0.2 mL/min nih.gov
Ionization Mode Positive ion multi-response monitoring nih.gov
MS/MS Transition m/z 427.4→109.1 nih.gov
Linearity Range 0.1 to 300 ng/mL nih.gov

Immunoassays for this compound

While LC-MS/MS is a primary tool for small molecule bioanalysis, immunoassays can sometimes be developed. inotiv.com However, there is limited specific public information available on the development of immunoassays for the direct quantification of Vericiguat itself. Immunoassays are more commonly used for large molecules or for biomarkers that may be affected by the drug's activity. inotiv.com For instance, a cGMP Direct Immunoassay Kit has been used to determine in vitro tissue cGMP levels in a study involving Vericiguat, to measure the drug's downstream effects. plos.org The development of a specific immunoassay for Vericiguat would require the generation of antibodies that can selectively bind to the small molecule, a process that can be challenging.

Crystallography and Solid-State Characterization of this compound

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. kirsoplabs.co.uk X-ray crystallography and other techniques are used to characterize the solid form of Vericiguat. umd.edu

During its development, five polymorphic forms of Vericiguat were identified, along with several solvated, hydrated, and amorphous forms. efda.gov.et Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. kirsoplabs.co.ukdigicollections.net

The commercial form of Vericiguat is a specific, non-hygroscopic crystalline powder known as modification I. efda.gov.et This form was chosen because it is the most thermodynamically stable between -20 and 80°C and is routinely produced by the manufacturing process. efda.gov.et The solid-state properties of the API are investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). europa.eumdpi.com These analyses are crucial for ensuring consistent production of the desired polymorphic form and for quality control of the final drug product. umd.edudigicollections.net

Metabolism, Distribution, and Pharmacokinetics Pk of Cid 131858236 in Pre Clinical Research

Absorption and Bioavailability Studies in Pre-clinical Models

No information available.

Tissue Distribution and Accumulation of CID 131858236

No information available.

Metabolic Pathways and Metabolite Identification of this compound

No information available.

Enzyme Systems Involved in Biotransformation

No information available.

Identification of Active and Inactive Metabolites

No information available.

Excretion Routes and Clearance Mechanisms of this compound

No information available.

Advanced Applications and Future Directions in Cid 131858236 Research

Emerging Research Frontiers and Unexplored Potentials of CID 131858236

The chemical compound this compound, scientifically known as calcium;trimethyl(2-phosphonooxyethyl)azanium;chloride;tetrahydrate, and its related phosphocholine (B91661) derivatives, are at the forefront of innovative materials science and biomedical research. While direct research on this compound is in its nascent stages, the unique structural characteristics of this zwitterionic phosphocholine compound open up a myriad of possibilities in advanced applications. The following sections delve into the emerging research frontiers and largely unexplored potentials of this compound, drawing insights from the broader field of phosphocholine and quaternary ammonium (B1175870) compound research.

Advanced Drug Delivery Systems

The amphiphilic nature of phosphocholine-containing molecules, such as this compound, makes them exceptional candidates for sophisticated drug delivery systems. Their biomimetic structure, resembling the natural phospholipids (B1166683) in cell membranes, allows for the creation of highly biocompatible and stable drug carriers. researchgate.netresearchgate.net

One of the most promising and relatively unexplored potentials for this compound lies in the development of next-generation lipid nanoparticles (LNPs) for nucleic acid therapies, such as mRNA vaccines and gene editing technologies. The efficiency of these therapies is often limited by the ability of the delivery vehicle to escape the endosome and release its genetic payload into the cytoplasm. Recent studies have shown that engineered zwitterionic phospholipids can significantly enhance the functional delivery of mRNA. mdpi.com The unique structure of this compound could be leveraged to create LNPs with superior endosomal escape properties, potentially leading to more potent and effective genetic medicines. mdpi.com

Another emerging area is the use of phosphocholine-based compounds in the formation of Pickering emulsions for pharmaceutical applications. ntno.org These surfactant-free emulsions, stabilized by solid particles, offer enhanced stability and reduced toxicity compared to traditional formulations. ntno.org The particulate nature of this compound could be harnessed to develop novel Pickering emulsions for oral and transdermal drug delivery, improving the solubility and bioavailability of poorly water-soluble drugs. ntno.org

Performance of Phosphocholine-Based Drug Delivery Systems

Formulation TypeEncapsulated DrugEncapsulation Efficiency (%)Key FindingsReference
Methotrexate-loaded nano lipid polymer system (MTX-NLPHS) with phosphatidylcholineMethotrexate86.48 ± 0.31Sustained drug release over 250 hours, suggesting suitability for long-circulating drug delivery. nih.gov
PLA-V6K2 NanoparticlesDoxorubicin (DOX)44 ± 9Slower and more constant drug release compared to PLA-EG nanoparticles. kent.ac.uk
PLA-V6K2 NanoparticlesPaclitaxel (PTX)>90High encapsulation efficiency for hydrophobic drugs. kent.ac.uk
DMPC Liposomes (Microfluidic method)Atenolol99.95Demonstrates high encapsulation for hydrophilic drugs. researchgate.net

Novel Antimicrobial Agents and Surfaces

The presence of a quaternary ammonium group in this compound suggests a significant, yet largely untapped, potential as an antimicrobial agent. Quaternary ammonium compounds (QACs) are known for their broad-spectrum antimicrobial activity, which they typically exert by disrupting the cell membranes of bacteria and enveloped viruses. researchgate.netmdpi.com

An exciting and unexplored research frontier for this compound is the development of materials that are not only antimicrobial but also resistant to biofilm formation. Biofilms are a major cause of persistent infections and are notoriously difficult to eradicate. Polymers incorporating 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) have demonstrated the ability to inhibit bacterial adhesion and biofilm formation. researchgate.net By combining the protein-repelling properties of the phosphorylcholine group with the inherent antimicrobial activity of the quaternary ammonium cation, this compound could be a key ingredient in the creation of advanced antimicrobial surfaces for medical implants, catheters, and other devices. researchgate.netresearchgate.net

Furthermore, the specific structure of this compound, with its particular alkyl chain length and the presence of a calcium salt, could be fine-tuned to optimize its antimicrobial efficacy and selectivity. Research on other QACs has shown that the length of the alkyl chain significantly influences their antibacterial activity, with optimal lengths typically between 10 and 14 carbon atoms. researchgate.net Future research could explore how the unique structural features of this compound impact its antimicrobial spectrum and its potential for synergistic activity with existing antibiotics.

Antimicrobial Efficacy of Quaternary Ammonium Compounds

Compound TypeAlkyl Chain LengthTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Alkyl-triphenylphosphonium saltsC10-C14Staphylococcus aureus≤ 64 µg/mL researchgate.netmdpi.com
Alkyl-methylimidazolium saltsC10-C14Staphylococcus aureus≤ 64 µg/mL researchgate.netmdpi.com
DABCO-based bis-cationic QACs (DABCO-12,12)C12S. aureus, E. coli, E. faecalis, P. aeruginosa, MRSA0.25 μM agh.edu.pl
N-tetradecyl-3-hydroxyquinuclidinium bromideC14Gram-positive bacteria (e.g., S. aureus, MRSA)0.06 - 3.9 μg/mL agh.edu.pl

Biomimetic and Bio-inspired Materials

The concept of biomimicry, which involves creating materials that imitate nature, is a powerful paradigm in materials science. Phosphocholine-based polymers are a prime example of successful biomimetic materials, as they mimic the surface of red blood cells, leading to excellent biocompatibility and resistance to protein fouling. researchgate.netresearchgate.net

The unexplored potential of this compound in this area is vast. It could be used as a monomer or a surface-modifying agent to create a new generation of biomaterials with enhanced performance. For instance, coatings made from or incorporating this compound could be applied to cardiovascular stents, artificial joints, and other implantable devices to reduce the foreign body response and improve their long-term integration with surrounding tissues. researchgate.net

Another frontier is the development of "smart" biomaterials that can respond to specific biological cues. The zwitterionic nature of this compound, combined with the reactivity of its functional groups, could be exploited to design materials that release drugs or change their properties in response to changes in pH, temperature, or the presence of specific enzymes. researchgate.net This could lead to highly targeted therapies and diagnostic tools with unprecedented precision.

The physicochemical properties of phosphocholine compounds, such as their ability to form stable monolayers and their conformational flexibility, are key to their function in these applications.

Physicochemical Properties of Representative Phosphatidylcholines

CompoundAlkyl Chain CompositionOnset of Surface Pressure (Ų/molecule)Key CharacteristicReference
DOPCC8125Shorter alkyl chains lead to a larger area per molecule. mdpi.com
DPPCC1687A common saturated phosphatidylcholine. mdpi.com
DAPCC2075Longer alkyl chains result in a smaller area per molecule. mdpi.com
DLPCC2455Demonstrates significant hydrophobicity due to long alkyl chains. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for CID 131858236 that addresses current scientific gaps?

  • Methodological Guidance :

  • Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or Google Scholar .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is actionable and impactful .
  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, particularly for pharmacological studies .
  • Avoid overly broad questions; instead, narrow the scope to specific properties (e.g., "How does this compound modulate [specific pathway] compared to [reference compound]?") .

Q. What are the key considerations in designing reproducible experiments involving this compound?

  • Methodological Guidance :

  • Clearly define experimental variables (e.g., concentration ranges, solvent systems) and control groups to minimize confounding factors .
  • Follow IUPAC guidelines for compound characterization, including spectral data (NMR, HRMS) and purity validation (HPLC) .
  • Document protocols in detail, adhering to journal requirements (e.g., Medicinal Chemistry Research’s standards for synthesis and bioassays) .
  • Pre-register experimental designs in repositories like Open Science Framework to enhance transparency .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Guidance :

  • Use Boolean operators in databases (e.g., "this compound AND [target] NOT [unrelated field]") to refine searches .
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries; cross-validate findings using tools like Google Scholar’s citation tracking .
  • Organize results thematically (e.g., synthesis methods, biological activity) and identify conflicting data for further investigation .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s pharmacological effects be resolved?

  • Methodological Guidance :

  • Conduct sensitivity analyses to assess whether variability arises from dosage, assay conditions, or model systems (e.g., in vitro vs. in vivo) .
  • Use meta-analysis to aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .
  • Replicate critical experiments under standardized conditions, ensuring adherence to protocols from high-impact studies .

Q. What methodologies enable comparative analysis of this compound with structurally similar compounds?

  • Methodological Guidance :

  • Employ computational tools (e.g., molecular docking, QSAR) to predict binding affinities and structure-activity relationships (SAR) .
  • Validate predictions with head-to-head bioassays , using identical experimental conditions for all compounds .
  • Analyze pharmacokinetic/pharmacodynamic (PK/PD) differences using LC-MS/MS for metabolite profiling .

Q. How can multi-omics data be integrated to study this compound’s mechanism of action?

  • Methodological Guidance :

  • Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) data using pathway analysis tools (e.g., KEGG, Reactome) .
  • Apply machine learning algorithms to identify synergistic pathways or biomarkers linked to this compound’s efficacy .
  • Cross-reference omics findings with phenotypic assays to establish causality (e.g., CRISPR knockout models for target validation) .

Data Presentation and Ethics

Q. What are the best practices for presenting contradictory data in publications on this compound?

  • Methodological Guidance :

  • Use supplementary tables to document raw data, ensuring transparency and enabling reanalysis .
  • Discuss limitations explicitly (e.g., sample size, assay variability) in the "Results and Discussion" section .
  • Adhere to COPE guidelines for ethical reporting, including conflicts of interest and data accessibility statements .

Q. How can researchers ensure ethical compliance in studies involving this compound?

  • Methodological Guidance :

  • Obtain approvals from institutional review boards (IRBs) for biological or clinical studies, detailing informed consent processes .
  • Follow OECD guidelines for preclinical safety assessments, including toxicity profiling and ecotoxicological impact .
  • Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.